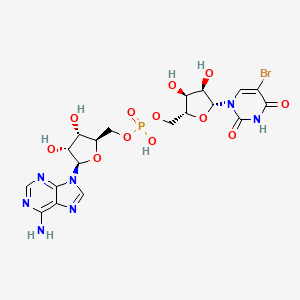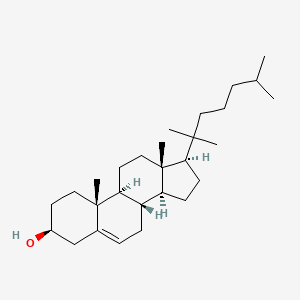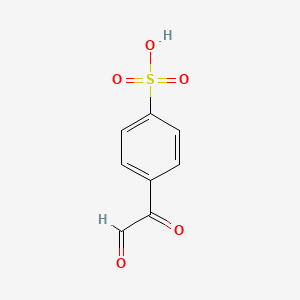![molecular formula C8H8O5 B1207662 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 51112-81-3](/img/structure/B1207662.png)
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, is a bicyclic compound featuring an oxygen atom in its structure. This compound is notable for its unique chemical properties and its applications in various fields, including organic synthesis and polymer chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. One common method is the reaction of maleic anhydride with furan, which produces the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate can then be hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and biofuels
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with different molecular targets and pathways. For example, in polymerization reactions, the compound acts as a monomer that can form long polymer chains through the action of catalysts .
Vergleich Mit ähnlichen Verbindungen
Norbornene: Similar in structure but lacks the oxygen atom, making it less reactive in certain reactions.
Maleic Anhydride: Shares the dicarboxylic anhydride functionality but is not bicyclic.
Furan: A precursor in the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, but lacks the bicyclic structure
Uniqueness: The presence of the oxygen atom in the bicyclic structure of this compound imparts unique reactivity and properties, making it valuable in specific synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
51112-81-3 |
|---|---|
Molekularformel |
C8H8O5 |
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
InChI-Schlüssel |
ROWKCXLLOLDVIO-GUCUJZIJSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Isomerische SMILES |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Piktogramme |
Irritant |
Synonyme |
endoxo-delta(4)-tetrahydrophthalic acid ETPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)





![benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1207601.png)
